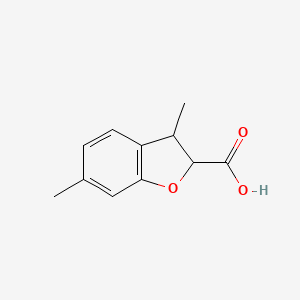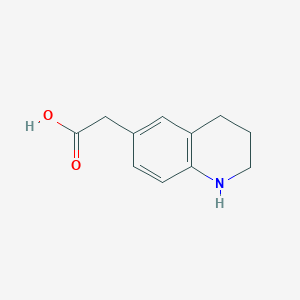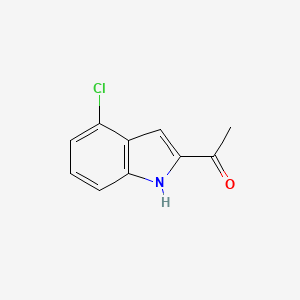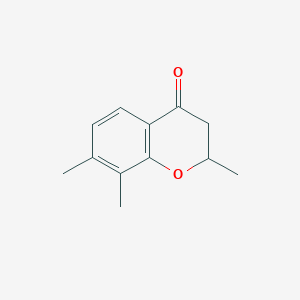
1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an allyl group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with an ethanone moiety. It is known for its diverse applications in various fields of scientific research and industry.
准备方法
The synthesis of 1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-allyl-2-hydroxy-4-methylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反应分析
1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating certain diseases. Further research is needed to explore its efficacy and safety in clinical settings.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl and methyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of an allyl group, which affects its reactivity and biological activity.
1-(3-Methylphenyl)ethanone: Lacks the hydroxyl and allyl groups, resulting in different chemical and biological properties.
The presence of the allyl group in this compound makes it unique, as it provides additional sites for chemical modification and potential biological interactions.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
1-(2-hydroxy-4-methyl-3-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-4-5-10-8(2)6-7-11(9(3)13)12(10)14/h4,6-7,14H,1,5H2,2-3H3 |
InChI 键 |
BUFVUNHQAFJCKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(=O)C)O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)












